![molecular formula C18H12N2O2 B1269203 2-(4-Amino-phényl)-benzo[de]isoquinoline-1,3-dione CAS No. 25287-05-2](/img/structure/B1269203.png)

2-(4-Amino-phényl)-benzo[de]isoquinoline-1,3-dione

Vue d'ensemble

Description

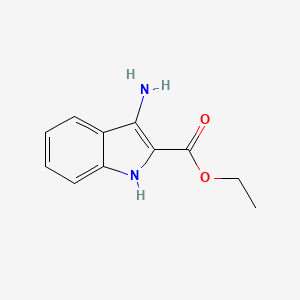

Synthesis Analysis

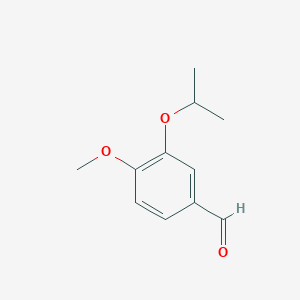

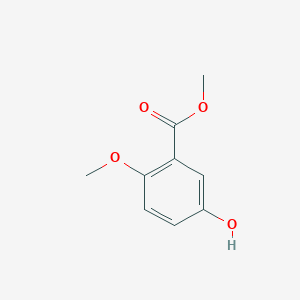

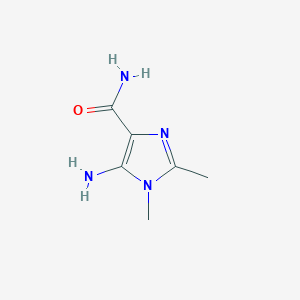

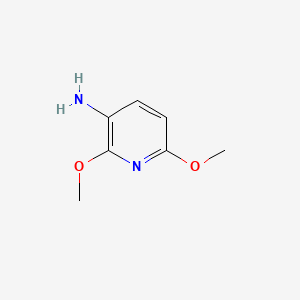

The synthesis of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-diones and their derivatives has been a subject of considerable interest due to their potential biological activities. A notable method involves the Buchwald–Hartwig amination reaction, utilizing microwave irradiation for efficient synthesis, showcasing the compound's accessibility for further study and application (Sakram et al., 2018). Moreover, the Ugi-4CR post-transformation strategy has been employed for synthesizing structurally diverse derivatives, highlighting the versatility of synthetic approaches (Che et al., 2013).

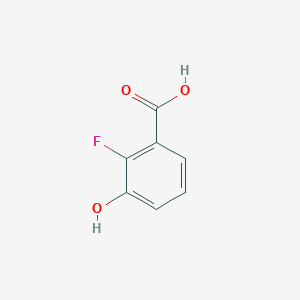

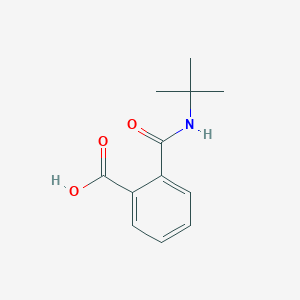

Molecular Structure Analysis

The molecular structure of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione derivatives has been extensively analyzed through various spectroscopic techniques. A combined experimental and computational study provided insights into the optical and nonlinear optical properties of these compounds, revealing their high thermal stability and significant NLO response, indicative of their potential in materials science applications (Kumar et al., 2019).

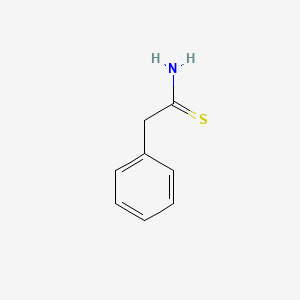

Chemical Reactions and Properties

Chemical reactions involving 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-diones are diverse, leading to various derivatives with unique properties. For example, functionalization of free amino groups can lead to the formation of imines, amines, thioureas, and hydrazones, some of which exhibit high chemosensor selectivity for anion determination, showcasing the compound's reactivity and utility in sensor applications (Tolpygin et al., 2012).

Physical Properties Analysis

The physical properties of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-diones have been studied through various experimental techniques. The compound's photophysical properties, including its photostability and emission characteristics, have been investigated, highlighting its potential as a fluorescent brightening agent and its superior photostability compared to other fluorescent dyes (Bojinov & Panova, 2007).

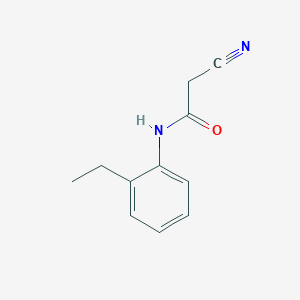

Chemical Properties Analysis

The chemical properties of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-diones, such as their reactivity under various conditions and the formation of novel compounds through chemical reactions, have been a key area of research. For instance, visible light-promoted synthesis has been explored for the generation of sulfonylmethyl derivatives, demonstrating the compound's responsiveness to light-mediated synthetic approaches and its potential in developing new chemical entities (Liu et al., 2016).

Applications De Recherche Scientifique

Synthèse pharmaceutique

Ces composés aromatiques ont gagné une attention significative pour leur utilisation potentielle dans la synthèse pharmaceutique . Ils ont montré des activités biologiques diverses contre divers agents pathogènes infectieux et troubles neurodégénératifs .

Herbicides

Une autre application de ces composés est la production d'herbicides . Leur structure chimique et leur réactivité uniques les rendent adaptés à cet usage.

Colorants

Ces composés peuvent également être utilisés comme colorants . Leur nature aromatique et la présence de systèmes conjugués peuvent conduire à des composés aux couleurs vives.

Teintures

En plus d'être utilisés comme colorants, ces composés peuvent également être utilisés dans la production de teintures . Leur capacité à absorber et à émettre de la lumière les rend adaptés à cette application.

Additifs polymères

Ces composés peuvent être utilisés comme additifs dans les polymères . Ils peuvent améliorer les propriétés du polymère, telles que sa résistance, sa flexibilité et sa résistance à la chaleur et aux produits chimiques.

Synthèse organique

Ces composés peuvent être utilisés dans la synthèse organique . Ils peuvent servir de blocs de construction dans la synthèse de composés organiques plus complexes.

Matériaux photochromes

Ces composés peuvent être utilisés dans la production de matériaux photochromes . Il s'agit de matériaux qui changent de couleur en fonction des variations des conditions d'éclairage.

Agents thérapeutiques

Les relations structure-activité et les propriétés biologiques de ces dérivés sont étudiées dans le but de débloquer leur potentiel en tant qu'agents thérapeutiques .

Mécanisme D'action

Target of Action

Isoindoline and isoindoline-1,3-dione compounds, which are structurally similar, have been found to modulate the dopamine receptor d3 . This suggests a potential application as antipsychotic agents .

Mode of Action

It is known that isoquinoline-1,3-dione (iqd) is an electron-withdrawing building block . This property could influence its interaction with its targets.

Biochemical Pathways

Isoindoline and isoindoline-1,3-dione compounds have been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .

Pharmacokinetics

Isoindoline and isoindoline-1,3-dione compounds were tested in silico on the human dopamine receptor d2 to predict their affinities and some pharmacokinetic parameters .

Result of Action

It is known that isoquinoline-1,3-dione-derived conjugated polymers showed ambipolar charge transport behavior .

Action Environment

It is known that the more extended π-conjugation and less backbone rigidity of bridging units, and better long-range order in thin films are responsible for the high μh of iqd-based polymers .

Analyse Biochimique

Biochemical Properties

2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione plays a crucial role in biochemical reactions, particularly in interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with tyrosyl-DNA phosphodiesterase 2 (TDP2), an enzyme involved in DNA repair mechanisms . The nature of this interaction suggests that 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione may act as an inhibitor, potentially sensitizing cancer cells to DNA-damaging agents by preventing the repair of DNA double-strand breaks.

Cellular Effects

The effects of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cell proliferation and survival . Additionally, it has been found to impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to the active site of TDP2, inhibiting its enzymatic activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA double-strand breaks, triggering cell death pathways. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and damage.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione in laboratory settings are critical factors in its effectiveness. Over time, the compound may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that while the compound remains stable under certain conditions, it can degrade in the presence of light and oxygen . This degradation can affect its long-term effects on cellular function, necessitating careful handling and storage in laboratory settings.

Dosage Effects in Animal Models

The effects of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione vary with different dosages in animal models. At low doses, the compound has been found to exert therapeutic effects, such as inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents . At high doses, it can cause toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of enzymes involved in the metabolism of nucleotides and amino acids, leading to changes in metabolic flux and metabolite levels . These interactions can have significant implications for cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells and distribution to various tissues . Additionally, binding proteins within the cell can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione is a key determinant of its activity and function. The compound has been observed to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The presence of 2-(4-Amino-phenyl)-benzo[de]isoquinoline-1,3-dione in these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Propriétés

IUPAC Name |

2-(4-aminophenyl)benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2/c19-12-7-9-13(10-8-12)20-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(20)22/h1-10H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJZCOQYUBLDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351154 | |

| Record name | 2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25287-05-2 | |

| Record name | 2-(4-Aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.